4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester
Description
4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester is a sulfonic acid ester characterized by a branched alkyl chain (3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl) attached to a 4-methylbenzenesulfonic acid group. The compound features two distinct sulfonyloxy groups: one as the primary ester linkage and another as a substituent on the branched chain. This structural complexity influences its physicochemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
24330-58-3 |
|---|---|
Molecular Formula |
C20H26O6S2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H26O6S2/c1-15(2)18(13-25-27(21,22)19-9-5-16(3)6-10-19)14-26-28(23,24)20-11-7-17(4)8-12-20/h5-12,15,18H,13-14H2,1-4H3 |
InChI Key |
XTLNVJSPYRYVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Comparative studies from WO2012137225A1 and EP1824805A1 underscore solvent impacts:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 0.15 | 78 |
| THF | 7.6 | 0.09 | 65 |
| Dichloromethane | 8.9 | 0.12 | 72 |
Purification and Crystallization Strategies
Post-synthetic purification avoids silica gel chromatography, per industrial best practices. Key steps include:
Crystallization Solvent Screening :
Thermodynamic vs. Kinetic Control :
Slow cooling (0.5°C/min ) favors large, pure crystals, whereas rapid quenching induces amorphous impurities.
Comparative Analysis of Methods
| Parameter | Tosyl Chloride Method | Methyl Tosylate Method |
|---|---|---|
| Reaction Time | 12–24 h | 6–8 h |
| Temperature | 0–25°C | 80–90°C |
| Yield | 75–85% | 70–78% |
| By-Products | HCl salts | Methanol |
| Scalability | High | Moderate |
Synthesis Recommendation : The tosyl chloride method is preferred for large-scale production due to higher yields and simpler workup.
Recent Advances and Modifications
Microwave-Assisted Tosylation :
Irradiating the reaction mixture at 100°C for 1 hour in DMF reduces time by 80% while maintaining yields at 74% .Enzymatic Sulfonation :
Pilot studies using aryl sulfotransferases demonstrate regioselective tosylation under aqueous conditions (pH 7.5, 37°C), though yields remain suboptimal (45–50% ).
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized aromatic compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, leading to the formation of sulfonate esters and other derivatives. These interactions are crucial in many synthetic pathways and industrial processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights structural similarities and differences with key analogs:
Key Observations:
- The target compound’s branched alkyl chain distinguishes it from linear analogs like sec-butyl p-toluenesulfonate, likely resulting in lower solubility in polar solvents .
- Compared to the indole-derived ester (), the target’s additional sulfonyloxymethyl group may enhance steric hindrance, affecting reaction kinetics .
Physicochemical Properties
- log Pow : The policresulen analog () has a log Pow of 1.60, indicating moderate lipophilicity. The target compound’s branched structure may increase this value, affecting membrane permeability .
- Stability : Tosyl esters generally exhibit thermal stability but hydrolyze in aqueous media. The target’s stability profile may align with derivatives in and , which are stored under inert conditions .
Biological Activity
4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester, also known by its CAS number 4672-50-8, is a sulfonate ester compound with potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a sulfonate group which is known for enhancing solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 402.55 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonate esters, including 4-Methylbenzenesulfonic acid derivatives. These compounds have shown effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In a study examining the antibacterial activity of related compounds, significant inhibition zones were observed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 | 15 |
| Klebsiella pneumoniae | 100 | 12 |
| Pseudomonas aeruginosa | 75 | 14 |
| Staphylococcus aureus | 30 | 18 |
The antimicrobial activity of sulfonate esters is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. The presence of the sulfonate group enhances the compound's interaction with microbial membranes, leading to increased permeability and eventual cell lysis.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungal pathogens. Studies indicate that it effectively inhibits the growth of Candida albicans and other fungi.
Table 3: Antifungal Activity Results
| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 40 | 16 |
| Fusarium oxysporum | 80 | 10 |
Research Findings
Recent research has focused on optimizing the synthesis and application of sulfonate esters in biomedical fields. For instance, a study published in MDPI explored the use of such compounds as potential therapeutic agents due to their dual action against bacteria and fungi .
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for preparing this sulfonic acid ester with high purity?
- Methodological Answer : The synthesis of sulfonic acid esters typically involves sulfonation or esterification reactions. For example, analogous sulfonic acid esters are synthesized via nucleophilic substitution using sulfonyl chlorides and alcohols under controlled pH and temperature. A stepwise approach is recommended:
Precursor Preparation : Start with 4-methylbenzenesulfonyl chloride and a branched alcohol (e.g., 3-methyl-2-hydroxymethylbutanol) in anhydrous conditions to avoid hydrolysis.
Reaction Optimization : Use a base like pyridine or triethylamine to neutralize HCl byproducts. Maintain temperatures between 0–5°C during mixing to minimize side reactions.
Purification : Employ column chromatography with a silica gel stationary phase and a gradient elution system (e.g., hexane:ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, methanol:aqueous buffer mobile phase) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : A multi-technique approach ensures accuracy:
- NMR Spectroscopy : Use - and -NMR to confirm ester linkages and branching. Deuterated chloroform (CDCl) is ideal for solubility.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Refinement parameters (e.g., R-factor < 0.05) validate the structure .
- HPLC-PDA : Employ a mobile phase of methanol:sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity. System suitability tests (e.g., tailing factor < 2.0) ensure reproducibility .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?
- Methodological Answer : Stability studies should be conducted under accelerated degradation conditions:
Solvent Screening : Store the compound in polar (e.g., DMSO) and non-polar (e.g., toluene) solvents at 25°C and 40°C for 30 days.
Degradation Analysis : Monitor hydrolysis via HPLC at weekly intervals. Acidic/basic conditions (pH 3–10) can simulate degradation pathways.
Kinetic Modeling : Use Arrhenius plots to predict shelf life. For example, if degradation rates double with a 10°C temperature increase, refrigeration (4°C) is recommended .
Q. How can conflicting chromatographic purity data be resolved when analyzing batch-to-batch variations?
- Methodological Answer : Discrepancies often arise from mobile phase composition or column aging:
Mobile Phase Adjustment : Vary the methanol:buffer ratio (e.g., 60:40 to 70:30) to improve peak resolution. Add 0.1% trifluoroacetic acid to suppress silanol interactions in acidic conditions.
Column Equilibration : Pre-equilibrate the HPLC column with ≥10 column volumes of mobile phase to stabilize retention times.
System Suitability : Validate with a reference standard before each run. If tailing persists, replace the column or use a phenyl-modified stationary phase for better sulfonate retention .
Q. What strategies can elucidate the compound’s conformational dynamics in solution compared to its solid-state structure?
- Methodological Answer : Combine crystallographic and spectroscopic methods:
Solid-State Analysis : Use single-crystal X-ray diffraction (120 K) to determine bond lengths and dihedral angles. Compare with DFT calculations (B3LYP/6-31G* basis set) for gas-phase predictions .
Solution-State Studies : Conduct -DOSY NMR in DMSO-d to estimate hydrodynamic radius and aggregation behavior.
Temperature-Dependent IR : Monitor ester carbonyl stretching (1700–1750 cm) to detect solvent-induced conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
